molecular formula C16H20N4O3S2 B253698 N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B253698
M. Wt: 380.5 g/mol
InChI Key: KRKJEDBEFNQJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Mechanism of Action

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways involved in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical studies, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been well-tolerated, with manageable side effects such as fatigue, diarrhea, and nausea. N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to have minimal drug-drug interactions, making it a promising candidate for combination therapy with other anti-cancer agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one of the limitations of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types. Additionally, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has not yet been extensively studied in combination with other anti-cancer agents, which may limit its potential for use in combination therapy.

Future Directions

Future research on N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide could focus on several areas, including the optimization of its potency and selectivity, the identification of biomarkers that can predict response to N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide and to identify strategies to overcome resistance. Overall, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a promising candidate for the treatment of cancer, and further research is needed to fully explore its potential in this area.

Synthesis Methods

The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-aminothiophenol, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxypropylamine to introduce the side chain. The resulting amine is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the key intermediate, which is further reacted with thiosemicarbazide to form the final product.

Scientific Research Applications

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cancer. In vitro studies have shown that N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the activation of various signaling pathways involved in cancer cell survival and proliferation. In vivo studies have also demonstrated the efficacy of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide in reducing tumor growth and improving survival in animal models of cancer.

properties

Product Name

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-23-8-4-7-17-15(22)13-10-5-2-3-6-12(10)25-16(13)18-14(21)11-9-24-20-19-11/h9H,2-8H2,1H3,(H,17,22)(H,18,21)

InChI Key

KRKJEDBEFNQJLE-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.